molecular formula C18H27N3O2S B2401751 N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide CAS No. 2034283-16-2

N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide

Cat. No.: B2401751
CAS No.: 2034283-16-2
M. Wt: 349.49
InChI Key: PDHGOHYMRKRCGV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the phenylthio group, and subsequent functionalization to achieve the final compound. Common reagents used in these reactions include piperidine, phenylthiol, and various amides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Other piperidine derivatives with similar structural features and biological activities.

    Phenylthio compounds: Compounds containing the phenylthio group, which may exhibit similar chemical reactivity and biological properties.

Uniqueness

N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

N,N-dimethyl-4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-20(2)18(23)21-11-8-15(9-12-21)14-19-17(22)10-13-24-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHGOHYMRKRCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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